molecular formula C13H11ClN2O2 B5616265 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No. B5616265
M. Wt: 262.69 g/mol
InChI Key: LEBAYWLUMGYWRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one," involves multistep reactions that typically start with the formation of benzimidazole through condensation processes. For instance, the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia leads to 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, which can be further processed to derive compounds with benzimidazol-4-one structures (Samsonov, 2017).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular conformations influenced by their substituents. The structure is typically stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to their reactivity and interaction with biological targets. X-ray crystallography studies, such as those on similar benzimidazole compounds, reveal the planarity or non-planarity of these molecules and their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Hasan Saral et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, including nucleophilic substitution, due to the electron-rich nature of the nitrogen atoms in the benzimidazole ring. These reactions are pivotal in further functionalizing the compound for specific applications. The presence of a chlorophenyl group, as in the specified compound, adds to the reactivity, allowing for further substitution reactions that can tailor the molecule's properties for desired applications.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are significantly influenced by their specific functional groups. These properties are essential for determining the compound's suitability for different applications, ranging from materials science to pharmaceuticals. Analytical techniques such as NMR, FT-IR, and mass spectrometry provide detailed insights into the physical characteristics of these compounds (Demet Gürbüz et al., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are closely tied to their molecular structure. The electron-withdrawing or donating nature of substituents affects the compound's acidity, basicity, and overall reactivity. These properties are crucial for the compound's interaction with biological systems and its potential as a pharmacophore. Computational studies, including density functional theory (DFT), provide valuable insights into the electronic structure and reactive sites of these molecules, guiding the design of derivatives with desired chemical properties (N. T. Abdel Ghani & A. Mansour, 2012).

properties

IUPAC Name

2-(3-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBAYWLUMGYWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

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